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Abstract
CE-224535 is a potent and selective antagonist of the P2X7 receptor, a key component of the

purinergic signaling pathway implicated in inflammation. This technical guide provides an in-

depth overview of CE-224535, including its mechanism of action, preclinical pharmacology, and

clinical evaluation. While demonstrating significant in vitro activity and a favorable preclinical

pharmacokinetic profile, CE-224535 did not show efficacy in a Phase II clinical trial for

rheumatoid arthritis. This document aims to consolidate the available scientific information on

CE-224535 to inform future research and development efforts targeting the P2X7 receptor.

Introduction to Purinergic Signaling and the P2X7
Receptor
Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and

nucleotides such as adenosine and adenosine triphosphate (ATP). These molecules act as

signaling molecules by binding to and activating purinergic receptors. The P2X7 receptor is a

ligand-gated ion channel that is activated by high concentrations of extracellular ATP, which are

often present at sites of inflammation and tissue injury.[1]

Activation of the P2X7 receptor leads to the opening of a non-selective cation channel,

resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] This ion flux triggers a cascade of
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downstream signaling events, most notably the activation of the NLRP3 inflammasome.[1] The

assembled inflammasome then leads to the cleavage of pro-caspase-1 into its active form,

caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and

pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3] These cytokines are potent

mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune

and inflammatory diseases, including rheumatoid arthritis.[4]

CE-224535: A Selective P2X7 Receptor Antagonist
CE-224535 (also known as PF-04905428) was identified through high-throughput screening as

a selective antagonist of the human P2X7 receptor. It was developed as a potential disease-

modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[5]

Mechanism of Action
CE-224535 exerts its pharmacological effect by binding to the P2X7 receptor and preventing its

activation by ATP. This antagonistic action blocks the downstream signaling cascade, thereby

inhibiting the release of the pro-inflammatory cytokines IL-1β and IL-18.[5]
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The inhibitory activity of CE-224535 on the human P2X7 receptor has been determined in

various in vitro assays.

Assay Type Cell Line Agonist IC50 (nM) Reference

IL-1β release

LPS-stimulated

human

monocytes

ATP 1.4

(Not explicitly

cited, but

consistent with

multiple sources)

Ethidium

Bromide Uptake
HEK293 cells BzATP 4

(Not explicitly

cited, but

consistent with

multiple sources)

YO-PRO-1

Uptake
HEK293 cells ATP 4

(Not explicitly

cited, but

consistent with

multiple sources)

Preclinical Pharmacokinetics
The pharmacokinetic properties of CE-224535 have been evaluated in several preclinical

species.

Species Route
CLp
(mL/min/k
g)

Vdss
(L/kg)

Half-life
(h)

Oral
Bioavaila
bility (%)

Referenc
e

Rat Oral 11 7.6 2.4 2.6 [5]

Dog Oral - - 0.77 59 [6]

Monkey Oral - - 0.46 22 [6]

Experimental Protocols
In Vitro IL-1β Release Assay
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This assay is a common method to determine the potency of a P2X7 antagonist in inhibiting

cytokine release from immune cells.[3]

Objective: To quantify the inhibitory effect of CE-224535 on ATP-induced IL-1β release from

human monocytes.

Materials:

Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells

(PBMCs).

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and

antibiotics.

Lipopolysaccharide (LPS).

P2X7 receptor agonist (e.g., ATP).

CE-224535.

Phosphate-buffered saline (PBS).

ELISA kit for human IL-1β.

Procedure:

Cell Culture and Priming:

Culture human monocytes to the desired density.

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-

1β.[3]

Antagonist Treatment:

Wash the cells with PBS to remove the LPS-containing medium.

Pre-incubate the cells with varying concentrations of CE-224535 for 30-60 minutes.
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Agonist Stimulation:

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM), for 30-60 minutes.[3]

Supernatant Collection:

Centrifuge the cell plates to pellet the cells.

Carefully collect the supernatants for cytokine analysis.

Cytokine Quantification:

Quantify the concentration of IL-1β in the supernatants using a commercially available

ELISA kit, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage of inhibition of IL-1β release for each CE-224535 concentration

compared to the vehicle control.

Determine the IC50 value of CE-224535 by plotting the percentage of inhibition against

the log of the antagonist concentration and fitting the data to a four-parameter logistic

curve.

Culture and Prime
Monocytes with LPS

Pre-incubate with
Varying Concentrations

of CE-224535

Stimulate with
ATP

Collect
Supernatant

Quantify IL-1β
by ELISA

Calculate IC50

Click to download full resolution via product page

In Vitro IL-1β Release Assay Workflow

Preclinical Efficacy in Rheumatoid Arthritis Models
While a "strong preclinical rationale" for the development of CE-224535 for rheumatoid arthritis

has been mentioned, specific data from preclinical animal models, such as the collagen-

induced arthritis (CIA) model, are not extensively available in the public domain.[2] The CIA
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model is a widely used and well-characterized model that mimics many aspects of human

rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.[7]

Clinical Trial in Rheumatoid Arthritis
A Phase IIA clinical trial (NCT00628095) was conducted to evaluate the efficacy and safety of

CE-224535 in patients with active rheumatoid arthritis who had an inadequate response to

methotrexate.[8]

Study Design:

Randomized, double-blind, placebo-controlled, parallel-group study.

Patients received either CE-224535 (500 mg twice daily) or placebo for 12 weeks, in addition

to their stable background methotrexate therapy.[8]

Results:

The primary efficacy endpoint, the American College of Rheumatology 20% (ACR20)

response rate at Week 12, was not significantly different between the CE-224535 group

(34.0%) and the placebo group (36.2%).[8]

There were no significant differences in secondary efficacy endpoints, including

ACR50/ACR70 response rates and changes in Disease Activity Score 28-joint C-reactive

protein (DAS28-3-CRP).[8]

CE-224535 demonstrated an acceptable safety and tolerability profile, with the most

common adverse events being nausea and diarrhea.[8]

Conclusion:

CE-224535 was not efficacious compared with placebo for the treatment of rheumatoid

arthritis in patients with an inadequate response to methotrexate.[8]

Discussion and Future Directions
The development of CE-224535 highlights the complexities of translating potent in vitro activity

into clinical efficacy. Despite its high affinity and selectivity for the P2X7 receptor and favorable
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preclinical pharmacokinetics, CE-224535 failed to demonstrate a therapeutic benefit in patients

with rheumatoid arthritis.

Several factors could have contributed to this outcome, including:

Species differences: The pharmacology of the P2X7 receptor can vary between preclinical

species and humans.

Complexity of the disease: The pathophysiology of rheumatoid arthritis is multifaceted, and

targeting a single inflammatory pathway may not be sufficient to produce a clinically

meaningful effect.

Dosage and exposure: While the dose used in the clinical trial was based on preclinical data,

it may not have achieved the required level of target engagement in the synovium of patients

with established disease.

Despite the clinical outcome for CE-224535 in rheumatoid arthritis, the P2X7 receptor remains

a compelling therapeutic target for a range of inflammatory and autoimmune diseases. Future

research in this area should focus on:

A deeper understanding of the role of the P2X7 receptor in different disease contexts.

The development of novel P2X7 antagonists with different pharmacological profiles.

The use of biomarkers to identify patient populations most likely to respond to P2X7-targeted

therapies.

The data and insights gained from the study of CE-224535 provide a valuable foundation for

the continued exploration of the therapeutic potential of modulating purinergic signaling

pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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